Sodium trans-hyponitrite hydrate
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Overview
Description
Sodium trans-hyponitrite hydrate is a useful research compound. Its molecular formula is H2N2Na2O3 and its molecular weight is 124.007 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydration States and Structural Analysis
Sodium trans-hyponitrite hydrate has been explored for its novel hydration states. Stucky, Lambert, and Dragsdorf (1969) reported the first-time identification of 2- and 3 1/2-hydrates of sodium hyponitrite, using Karl Fischer titrations and X-ray crystallographic analyses (Stucky, Lambert, & Dragsdorf, 1969).
Vibrational Spectra and Force Constants
Chen and Laane (1983) conducted a study on the vibrational spectra of trans-sodium hyponitrite (Na2N2O2), both as a solid and in aqueous solution, using laser Raman and infrared spectra. This study confirmed the trans structure of the hyponitrite ion and led to a new vibrational assignment (Chen & Laane, 1983).
Reaction Mechanisms
The reaction mechanism between sodium trans-hyponitrite and N2O4 was investigated by Schultheiss and Fluck (1977). They suggested that the reacting species is likely the nitrosyl cation, which attacks an oxygen atom of the hyponitrite ion (Schultheiss & Fluck, 1977).
Coordination Chemistry
Wright and Hayton (2015) reviewed the preparation and coordination chemistry of cis and trans isomers of hyponitrite, highlighting the different bonding modes of hyponitrite to metals. They noted that the cis isomer is more reactive than the trans isomer, which has implications for NOx reduction catalysts and NO reductase (Wright & Hayton, 2015).
Hydration and Swelling Behavior
Michot et al. (2005) explored the hydration and swelling behavior of synthetic sodium saponite samples. They found that swelling occurs at lower relative pressure when layer charge increases, indicating a significant influence of sodium cations on hydration and swelling mechanisms (Michot et al., 2005).
Structural and Mechanistic Insights
Valiev and Lymar (2011) conducted a study on the structures and absorption spectra of various hydrated isomers of hyponitrite radical and nitrosyl hyponitrite anion, providing insights into the reductive chemistry of NO and suggesting a reinterpretation of the reaction mechanism (Valiev & Lymar, 2011).
Hyponitrite Chromatography
Stevens (1959) described the resolution of sodium hyponitrite mixtures with sodium nitrite, nitrate, or hydroxylamine using paper chromatography. This method aids in understanding the composition and purity of sodium hyponitrite preparations (Stevens, 1959).
NMR Spectroscopy of Hydrates
Sanz, Sobrados, and Robert (2015) used MAS-NMR spectroscopy to investigate synthetic sodium saponites and micas. Their study showed the major effect of interlayer charge on chemical shifts, highlighting the role of sodium hydration in these phyllosilicates (Sanz, Sobrados, & Robert, 2015).
Hydrate Formation in Gas Storage
Research on gas hydrate formation, such as by Yang et al. (2014), has shown that the formation in saline solution is rapid compared to deionized water, indicating the role of sodium ions in "structure making" of ions in gas hydrate technologies (Yang et al., 2014).
Mechanism of Action
Target of Action
Sodium trans-hyponitrite hydrate, also known as disodium;(E)-dioxidodiazene;hydrate, is a precursor to tert-butyl hyponitrite . This compound is employed in the low-temperature thermal generation of tert-butoxy radicals . The primary targets of this compound are these radicals.
Mode of Action
This compound interacts with its targets by acting as a precursor to tert-butyl hyponitrite . This interaction results in the low-temperature thermal generation of tert-butoxy radicals .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the formation and reactions of tert-butoxy radicals
Pharmacokinetics
As a precursor to tert-butyl hyponitrite, it is likely that this compound is absorbed and distributed in the body where it undergoes metabolic reactions to form tert-butoxy radicals . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are the generation of tert-butoxy radicals . These radicals can participate in various chemical reactions, contributing to the overall biochemical activity of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate at which this compound generates tert-butoxy radicals . Additionally, the presence of other chemical species in the environment can influence the reactions that these radicals undergo.
Properties
IUPAC Name |
disodium;(E)-dioxidodiazene;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2N2O2.2Na.H2O/c3-1-2-4;;;/h(H,1,4)(H,2,3);;;1H2/q;2*+1;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPJDLNJKAOKU-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=N[O-])[O-].O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
N(=N/[O-])\[O-].O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2Na2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583765 |
Source
|
Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.007 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60884-94-8 |
Source
|
Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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